![molecular formula C15H17N5O B2552817 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396843-21-2](/img/structure/B2552817.png)
1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea
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Overview
Description
“1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” is characterized by a pyrrolidine ring attached to a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
- PPPU has been studied for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and cell cycle regulation. The compound’s ability to inhibit specific kinases or signaling pathways involved in cancer progression is of particular interest .
- Inflammation plays a crucial role in various diseases. PPPU has been evaluated for its anti-inflammatory effects, including inhibition of pro-inflammatory cytokines and enzymes. Understanding its mechanism of action could lead to novel anti-inflammatory therapies .
- PPPU derivatives have shown promising antimicrobial activity against bacteria, fungi, and parasites. Researchers have investigated their potential as new antibiotics or antifungal agents .
- The pyrrolidine ring in PPPU may confer neuroprotective properties. Studies have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. These findings could have implications for neurodegenerative diseases .
- PPPU derivatives have been tested as enzyme inhibitors. For instance, they may target kinases, proteases, or other enzymes involved in disease pathways. Such inhibition could lead to therapeutic interventions .
- Researchers have used PPPU as a scaffold for designing novel compounds. By modifying its structure, they aim to create analogs with improved pharmacological properties. These efforts include optimizing drug-like properties, enhancing selectivity, and minimizing toxicity .
Anticancer Activity
Anti-inflammatory Properties
Antimicrobial Applications
Neuroprotective Effects
Enzyme Inhibition
Chemical Biology and Medicinal Chemistry
Future Directions
The future directions for “1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” and similar compounds could involve further exploration of the pharmacophore space and the design of new pyrrolidine compounds with different biological profiles . This could potentially lead to the discovery of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-phenyl-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-14(17-11-16-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNQWVWMYGFYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea |
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